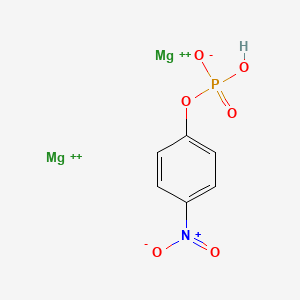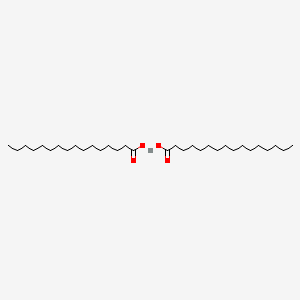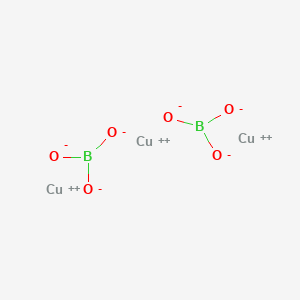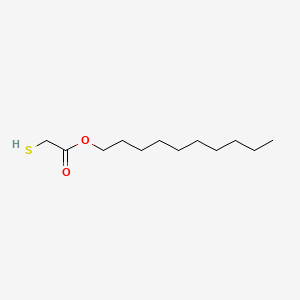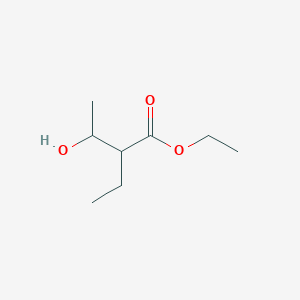
2-乙基-3-羟基丁酸乙酯
概述
描述
Ethyl 2-ethyl-3-hydroxybutanoate is an organic compound with the molecular formula C8H16O3. It is a derivative of butanoic acid, featuring an ethyl group and a hydroxy group on the butanoate backbone. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
科学研究应用
Ethyl 2-ethyl-3-hydroxybutanoate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving metabolic pathways and enzyme reactions.
Medicine: It is investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: The compound is utilized in the production of flavors, fragrances, and other fine chemicals.
作用机制
Target of Action
Ethyl 2-ethyl-3-hydroxybutanoate, also known as Ethyl (S)-3-hydroxybutanoate or (S)-ethyl lactate, is an ester formed by the condensation of ethanol and (S)-3-hydroxybutanoate It’s known for its fruity, sweet smell and taste, which are commonly used as flavoring agents and fragrances in the food and cosmetic industries .
Mode of Action
It’s known that the compound is produced through the yeast reduction of ethyl acetoacetate . This process involves the interaction of the compound with yeast cells, leading to the production of (S)-( + )-ethyl 3-hydroxybutanoate .
Biochemical Pathways
The biochemical pathway involved in the production of Ethyl 2-ethyl-3-hydroxybutanoate is the yeast reduction of ethyl acetoacetate . This process involves the conversion of ethyl acetoacetate into (S)-( + )-ethyl 3-hydroxybutanoate
Pharmacokinetics
It’s known that the compound is soluble in water , which suggests that it could be well-absorbed in the body
Result of Action
Due to its fruity, sweet smell and taste, it’s commonly used as a flavoring agent and fragrance in the food and cosmetic industries . Additionally, it’s been studied for its potential use as a starting material for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Action Environment
The action of Ethyl 2-ethyl-3-hydroxybutanoate can be influenced by environmental factors. For instance, the yeast reduction of ethyl acetoacetate, a process involved in the production of the compound, is performed at about 30°C . Additionally, the compound should be kept away from drains, water courses, or the soil
生化分析
Biochemical Properties
Ethyl 2-ethyl-3-hydroxybutanoate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is esterase, which catalyzes the hydrolysis of esters into their corresponding alcohols and acids. This interaction is essential for the metabolism of ethyl 2-ethyl-3-hydroxybutanoate, as it leads to the formation of ethanol and 2-ethyl-3-hydroxybutanoic acid. Additionally, ethyl 2-ethyl-3-hydroxybutanoate can interact with other biomolecules such as transport proteins, which facilitate its movement across cellular membranes .
Cellular Effects
Ethyl 2-ethyl-3-hydroxybutanoate has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the activity of certain signaling pathways involved in cell growth and differentiation. This modulation can lead to changes in gene expression, resulting in altered cellular functions. Furthermore, ethyl 2-ethyl-3-hydroxybutanoate can impact cellular metabolism by serving as a substrate for metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of action of ethyl 2-ethyl-3-hydroxybutanoate involves its binding interactions with various biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. For example, it has been found to inhibit the activity of certain hydrolases, leading to a decrease in the hydrolysis of specific substrates. Conversely, it can activate other enzymes, enhancing their catalytic activity. These interactions can result in changes in gene expression, further influencing cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 2-ethyl-3-hydroxybutanoate can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that ethyl 2-ethyl-3-hydroxybutanoate is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light and heat. Long-term studies have shown that prolonged exposure to ethyl 2-ethyl-3-hydroxybutanoate can lead to changes in cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of ethyl 2-ethyl-3-hydroxybutanoate vary with different dosages in animal models. At low doses, the compound has been found to have minimal impact on overall health and cellular function. At higher doses, it can exhibit toxic effects, including liver and kidney damage. Threshold effects have been observed, where a certain dosage level must be reached before any significant adverse effects occur. These findings highlight the importance of dosage regulation when using ethyl 2-ethyl-3-hydroxybutanoate in experimental settings .
Metabolic Pathways
Ethyl 2-ethyl-3-hydroxybutanoate is involved in several metabolic pathways. It is primarily metabolized by esterases, which hydrolyze the ester bond to produce ethanol and 2-ethyl-3-hydroxybutanoic acid. These metabolites can then enter various metabolic pathways, including the citric acid cycle and fatty acid metabolism. The interaction of ethyl 2-ethyl-3-hydroxybutanoate with these pathways can influence metabolic flux and alter the levels of key metabolites within the cell .
Transport and Distribution
The transport and distribution of ethyl 2-ethyl-3-hydroxybutanoate within cells and tissues are facilitated by specific transporters and binding proteins. These proteins help in the movement of the compound across cellular membranes and its localization within different cellular compartments. The distribution of ethyl 2-ethyl-3-hydroxybutanoate can affect its overall activity and function, as its concentration in specific areas of the cell can influence its interactions with target biomolecules .
Subcellular Localization
Ethyl 2-ethyl-3-hydroxybutanoate is localized in various subcellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum. Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. The activity and function of ethyl 2-ethyl-3-hydroxybutanoate can vary depending on its localization, as different cellular compartments provide distinct microenvironments that can modulate its interactions with biomolecules .
准备方法
Synthetic Routes and Reaction Conditions: Ethyl 2-ethyl-3-hydroxybutanoate can be synthesized through the reduction of ethyl acetoacetate. The reduction process typically involves the use of complex metal hydride reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reagents are effective in reducing carbonyl compounds to their corresponding alcohols .
Industrial Production Methods: In industrial settings, the production of ethyl 2-ethyl-3-hydroxybutanoate often involves biotransformation processes using microorganisms or enzymes. For example, the reduction of ethyl acetoacetate can be achieved using free or immobilized yeast cells, which offer high yields and selectivity .
化学反应分析
Types of Reactions: Ethyl 2-ethyl-3-hydroxybutanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be further reduced to form different alcohol derivatives.
Substitution: The ethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ethyl 2-ethyl-3-oxobutanoate .
相似化合物的比较
- Ethyl 3-hydroxybutanoate
- Ethyl 2-hydroxy-3-methylbutanoate
- Ethyl 3-hydroxy-3-methylbutanoate
Comparison: Ethyl 2-ethyl-3-hydroxybutanoate is unique due to the presence of both an ethyl group and a hydroxy group on the butanoate backbone. This structural feature distinguishes it from similar compounds and influences its chemical properties and reactivity. For example, the additional ethyl group can affect the compound’s steric hindrance and electronic distribution, leading to different reactivity patterns compared to ethyl 3-hydroxybutanoate .
属性
IUPAC Name |
ethyl 2-ethyl-3-hydroxybutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c1-4-7(6(3)9)8(10)11-5-2/h6-7,9H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYSBSICHVQCQDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C)O)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90282959 | |
| Record name | Ethyl 2-ethyl-3-hydroxybutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90282959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5465-11-2 | |
| Record name | NSC28980 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28980 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 2-ethyl-3-hydroxybutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90282959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2S)-N-[2-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]acetyl]pyrrolidine-2-carboxamide](/img/structure/B1616265.png)
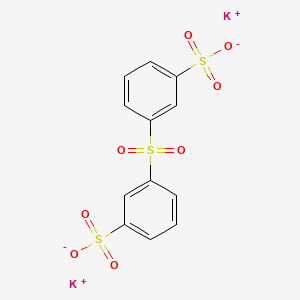

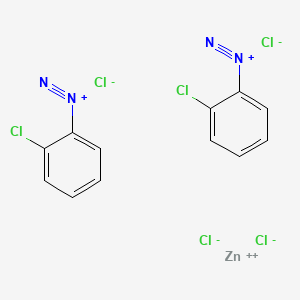

![Bicyclo[2.2.1]hept-2-ene;ethene](/img/structure/B1616271.png)
![Benzenesulfonyl azide, [2-(trimethoxysilyl)ethyl]-](/img/structure/B1616275.png)

